molecular formula C9H6FNO B1296172 6-Fluoroindole-3-carboxaldehyde CAS No. 2795-41-7

6-Fluoroindole-3-carboxaldehyde

Cat. No.: B1296172
CAS No.: 2795-41-7
M. Wt: 163.15 g/mol
InChI Key: CWCYUOSLRVAKQZ-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6FNO. It is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and an aldehyde group at the 3rd position, making it a valuable building block in various chemical reactions.

Biochemical Analysis

Biochemical Properties

6-Fluoroindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves the formation of covalent bonds, which can lead to changes in protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to influence the kynurenine pathway, which is involved in tryptophan metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s solubility in methanol facilitates its transport across cell membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carboxaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method includes the reaction of 6-fluoroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Fluoroindole-3-carboxaldehyde is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in various applications .

Properties

IUPAC Name

6-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCYUOSLRVAKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294524
Record name 6-Fluoroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2795-41-7
Record name 2795-41-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroindole-3-carboxaldehyde
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